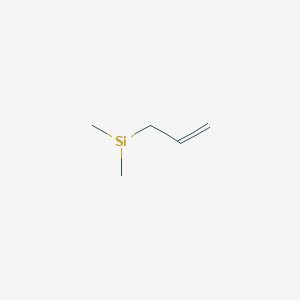

Allyldimethylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C5H11Si/c1-4-5-6(2)3/h4H,1,5H2,2-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMGMUODZNQAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883921 | |

| Record name | Silane, dimethyl-2-propen-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3937-30-2 | |

| Record name | Silane, dimethyl-2-propen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dimethyl-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dimethyl-2-propen-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Unique Duality of Allyldimethylsilane

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Allyldimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This compound (C₅H₁₂Si) is an organosilicon compound featuring a silicon atom bonded to two methyl groups, an allyl group, and a hydrogen atom.[1] This structure confers a dual reactivity that makes it a highly versatile and valuable reagent in modern organic synthesis. Unlike its more common counterpart, allyltrimethylsilane, this compound possesses both a nucleophilic allyl group and a reactive silicon-hydride (Si-H) bond.[2] This combination allows it to participate in a broader range of transformations, from classic allylation reactions to powerful hydrosilylation and cross-coupling processes. This guide provides a detailed exploration of its chemical properties, reactivity, and practical applications, offering field-proven insights for professionals in research and development.

Physicochemical and Spectroscopic Profile

This compound is a colorless, highly volatile, and flammable liquid.[1][3] Its physical properties make it suitable for reactions conducted at or near room temperature.[1] Proper handling and storage are critical; it is stable when stored in sealed containers under a dry, inert atmosphere, preferably below 20°C and away from light.[3]

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂Si | [3] |

| Molecular Mass | 100.24 g/mol | [3] |

| Appearance | Clear, colorless liquid | [3] |

| Refractive Index | 1.4029 | [3] |

| Stability | Stable in sealed containers under inert gas | [3] |

| Solubility | Insoluble in water; soluble in organic solvents | [1][3] |

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Standard techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are routinely used for its characterization.

Core Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the distinct yet complementary reactivity of its allyl moiety and its silicon-hydride bond. The Si-H bond, in particular, renders it significantly more reactive in certain catalytic processes compared to fully alkylated silanes like allyltrimethylsilane.[2]

Reactions Involving the Silicon-Hydride (Si-H) Bond: Hydrosilylation

Hydrosilylation is a powerful reaction that involves the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne.[4] This process is one of the most important catalytic reactions in the silicon industry for producing organosilicon compounds.[5] this compound can serve as the hydrosilylating agent, reacting with various unsaturated substrates in the presence of a transition metal catalyst.

Mechanism and Catalysis: The reaction typically proceeds via the Chalk-Harrod mechanism, involving the oxidative addition of the Si-H bond to a low-valent metal center, coordination of the alkene, migratory insertion, and reductive elimination.[4] Platinum-based catalysts, such as Karstedt's catalyst, are widely used, although rhodium and other transition metals also show high efficacy.[5][6]

Experimental Protocol: General Hydrosilylation of an Alkene

-

Inert Atmosphere: The reaction vessel is charged with the alkene substrate and a suitable solvent (e.g., toluene) under an inert atmosphere (Nitrogen or Argon).

-

Catalyst Addition: A catalytic amount of a platinum or rhodium catalyst (e.g., Karstedt's catalyst, typically in ppm concentrations) is added.

-

Reagent Addition: this compound is added dropwise to the mixture at a controlled temperature (often room temperature).

-

Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS to observe the consumption of the starting materials.

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure, and the resulting product is purified by column chromatography or distillation.

Caption: General workflow for a transition-metal-catalyzed hydrosilylation reaction.

Reactions of the Allyl Group: Nucleophilic Addition

The allyl group in this compound can function as a potent nucleophile, particularly when activated by a Lewis acid in reactions analogous to the Hosomi-Sakurai allylation.[2][7] This allows for the formation of carbon-carbon bonds by attacking a wide range of electrophiles, including aldehydes, ketones, and imines, to produce homoallylic alcohols and amines, respectively.[1][2]

Mechanistic Insight: The reaction is initiated by the activation of the electrophile (e.g., a carbonyl compound) by a Lewis acid (e.g., TiCl₄, BF₃·OEt₂). This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the π-bond of the allyl group. The silicon group stabilizes the resulting β-carbocation intermediate and is subsequently eliminated, regenerating the double bond in a new position.

Caption: Key mechanistic steps in a Lewis acid-mediated allylation reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Allylsilanes are excellent partners in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.[8][9] this compound can be coupled with aryl or vinyl halides/triflates to construct complex molecular frameworks.[10] These reactions are particularly useful for synthesizing 1,5-dienes, which are common motifs in natural products like terpenes.[11] The reaction typically requires an activator, such as a fluoride source (e.g., TBAF), to generate a hypervalent silicate species that facilitates transmetalation to the palladium center.[9]

Caption: Conceptual catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Synthesis of this compound

This compound is typically synthesized via the Grignard reaction, which offers a straightforward and scalable route.[1]

Protocol: Synthesis via Grignard Reaction

-

Grignard Reagent Formation: Magnesium turnings are activated in an oven-dried flask under an inert atmosphere. Anhydrous diethyl ether is added, followed by the slow addition of allyl bromide or allyl chloride to initiate the formation of the allylmagnesium halide.

-

Reaction with Silane: The freshly prepared Grignard reagent is cooled in an ice bath. Dimethylchlorosilane is then added dropwise to the solution.

-

Quenching and Extraction: After stirring for several hours at room temperature, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation to yield pure this compound.

Applications in Drug Development and Advanced Synthesis

The unique reactivity of this compound makes it a valuable tool for the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates.[1]

-

Carbon-Carbon Bond Formation: Its primary use is as a reliable reagent for introducing an allyl group, enabling the construction of intricate carbon skeletons.[1]

-

Synthesis of Biologically Active Compounds: Derivatives of this compound are explored in the synthesis of novel, biologically active compounds.[1]

-

Silicone Polymer Production: It serves as a precursor in the manufacture of specialized silicone polymers and materials.[1]

-

Protecting Group Chemistry: The related chemistry of silyl ethers is a cornerstone of protecting group strategy in multi-step synthesis.[12][13] The dimethylsilyl group can be used to protect alcohols, forming a silyl ether that is stable under many reaction conditions but can be selectively cleaved when needed.[12]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. This compound requires careful handling due to its hazardous properties.

Table 2: Hazard and Safety Information

| Hazard | Precautionary Measures |

| Flammability | Highly flammable liquid and vapor.[3] Keep away from heat, sparks, open flames, and hot surfaces.[3] Use explosion-proof electrical equipment and non-sparking tools.[3] |

| Reactivity | Reacts with alkalis, protic materials (water, alcohol), and metal salts to generate flammable hydrogen gas.[3] Hazardous polymerization may occur in the presence of peroxides or precious metals.[3] |

| Health Hazards | May cause irritation to the skin, eyes, and respiratory tract.[3] Avoid breathing vapor and mist.[3] |

| Personal Protective Equipment (PPE) | Wear neoprene or nitrile rubber gloves, chemical safety goggles, and suitable protective clothing.[3] A NIOSH-certified organic vapor respirator is recommended.[3] |

| Storage | Store in a cool, dark, well-ventilated area in tightly closed containers under a dry, inert atmosphere.[3] Ground/bond container and receiving equipment to prevent static discharge.[3] |

Conclusion

This compound is a powerful and versatile reagent whose dual reactivity—stemming from its nucleophilic allyl group and its reactive Si-H bond—provides synthetic chemists with a broad toolkit for molecular construction. Its participation in hydrosilylation, nucleophilic allylation, and cross-coupling reactions makes it an invaluable asset in academic research, industrial synthesis, and the development of novel pharmaceuticals. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full synthetic potential safely and effectively.

References

-

Gelest, Inc. (2015-01-22). This compound, 95% - Safety Data Sheet. [Link]

-

Grokipedia. Allyltrimethylsilane. [Link]

-

Organic Chemistry Portal. Allylsilane synthesis. [Link]

-

National Institutes of Health (NIH). (2021-05-11). Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]

-

PubChem. Allyl(chloromethyl)dimethylsilane | C6H13ClSi | CID 556526. [Link]

-

National Institutes of Health (NIH). Allyltrimethylsilane | C6H14Si | CID 69808 - PubChem. [Link]

-

Royal Society of Chemistry. Recent development of allyl–allyl cross-coupling and its application in natural product synthesis - Organic Chemistry Frontiers. [Link]

-

ResearchGate. (2025-08-06). Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes. [Link]

-

Organic Chemistry Portal. Allyl Ethers - Protecting Groups. [Link]

-

Journal of Organic Chemistry. Notes. The Polymerization and Cyclization of this compound. [Link]

-

ResearchGate. allyl‐allylsilane cross‐coupling. [Link]

-

Denmark Group. Silicon-Based Cross-Coupling Reactions. [Link]

-

Scientific Research Publishing. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. [Link]

-

SciSpace. REACTIONS OF ALLYLSILANES AND APPLICATION TO ORGANIC SYNTHESIS. [Link]

-

eScholarship.org. Spectroscopic Signatures, Structural Data, and Reactivity of Divalent Group 14 Complexes Bonded to Metal Fragments. [Link]

-

Wikipedia. Hydrosilylation. [Link]

-

YouTube. (2021-01-22). 12.5 Protecting Groups for Alcohols | Organic Chemistry. [Link]

-

National Institutes of Health (NIH). Silicon-Based Cross-Coupling Reactions in the Total Synthesis of Natural Products. [Link]

-

ResearchGate. (2025-10-26). Allylsilanes in Organic Synthesis − Recent Developments | Request PDF. [Link]

-

Gelest Technical Library. Cross-Coupling Reactions, Continued. [Link]

-

ResearchGate. (PDF) Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]

-

ResearchGate. (2025-08-06). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis | Request PDF. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet - Allyl Trichlorosilane. [Link]

-

SynArchive. Protecting Groups List. [Link]

-

Gelest Technical Library. Silicon-Based Protecting Agents. [Link]

-

ResearchGate. Epoxidation of allyl dimethyl phenyl silanes with mCPBA and subsequent.... [Link]

-

Mayr's Database Of Reactivity Parameters. Allyl-Si. [Link]

Sources

- 1. Buy this compound | 3937-30-2 [smolecule.com]

- 2. grokipedia.com [grokipedia.com]

- 3. gelest.com [gelest.com]

- 4. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 5. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts [scirp.org]

- 7. scispace.com [scispace.com]

- 8. Silicon-Based Cross-Coupling Reactions – Denmark Group [denmarkgroup.illinois.edu]

- 9. Silicon-Based Cross-Coupling Reactions in the Total Synthesis of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cross-Coupling Reactions, Continued - Gelest [technical.gelest.com]

- 11. Recent development of allyl–allyl cross-coupling and its application in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. youtube.com [youtube.com]

- 13. Silicon-Based Protecting Agents - Gelest [technical.gelest.com]

Synthesis of allyldimethylsilane from chlorosilanes

An In-depth Technical Guide to the Synthesis of Allyldimethylsilane from Chlorosilanes

This guide provides research, scientific, and drug development professionals with a comprehensive technical overview of the synthesis of this compound, a valuable reagent in organic chemistry. The primary focus is on the robust and widely utilized Grignard reaction involving chlorosilane precursors. The content delves into the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and addresses critical safety and handling considerations.

This compound ((CH₂=CHCH₂)Si(CH₃)₂H) is an organosilane compound of significant interest in modern organic synthesis. Its bifunctional nature, possessing both a reactive allyl group and a silicon-hydride (Si-H) bond, makes it a versatile building block. The allyl moiety serves as a nucleophile in various transformations, most notably in Hosomi-Sakurai reactions for the stereoselective formation of carbon-carbon bonds.[1][2] The Si-H bond offers a site for further functionalization, including hydrosilylation and dehydrogenative coupling reactions, rendering the molecule more reactive toward transition metal catalysis compared to its fully alkylated analog, allyltrimethylsilane.[3]

While several methods exist for the preparation of allylsilanes, including metal-catalyzed hydrosilylation of dienes and silyl-Heck cross-couplings, the Grignard pathway remains a cornerstone for laboratory-scale synthesis due to its reliability and accessibility.[2][4][5] This guide will focus predominantly on this classical yet highly effective approach.

The Grignard Route: A Mechanistic and Practical Dissection

The synthesis of this compound via the Grignard reaction is a two-stage process: the formation of an allylmagnesium halide (the Grignard reagent) followed by its reaction with a suitable chlorosilane. The success of this synthesis hinges on a firm understanding of the reaction's causality and meticulous control over experimental conditions.

Underlying Principles and Reaction Mechanism

The core of the reaction is a nucleophilic substitution at the electrophilic silicon center of the chlorosilane.

-

Formation of the Grignard Reagent : The process begins with the oxidative addition of magnesium metal to allyl bromide in an anhydrous ethereal solvent. This forms allylmagnesium bromide, a potent carbon nucleophile.[6][7]

-

Nucleophilic Attack : The allyl group of the Grignard reagent attacks the silicon atom of dimethylchlorosilane (Me₂SiHCl). The electronegative chlorine atom makes the silicon center highly electrophilic, facilitating the attack.[8][9]

-

Displacement : The chlorine atom is displaced as a chloride ion, which complexes with the magnesium bromide cation (MgBr⁺), forming a stable magnesium salt by-product.

The choice of solvent is critical. Tetrahydrofuran (THF) is often preferred over diethyl ether as it enhances the reaction rate and allows for higher reaction temperatures.[8][10][11] In THF, the Grignard reagent exists in a complex equilibrium, known as the Schlenk equilibrium, involving mono- and di-alkyl magnesium species (RMgX and R₂Mg), all of which can be reactive.[10][11][12]

.dot

Caption: Reaction mechanism for this compound synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure reproducibility and high yield. The causality behind each step is explained to provide a deeper understanding beyond simple instruction.

Materials:

-

Magnesium turnings

-

Iodine (one small crystal for activation)

-

Allyl bromide

-

Dimethylchlorosilane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Workflow:

.dot

Caption: Experimental workflow for Grignard synthesis.

Step-by-Step Methodology:

-

Apparatus Preparation (Causality: Exclusion of Water): Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under an argon or nitrogen atmosphere. All glassware must be rigorously flame-dried or oven-dried to remove adsorbed moisture, which would otherwise quench the Grignard reagent.[13][14]

-

Grignard Reagent Formation (Causality: Nucleophile Generation):

-

Place magnesium turnings in the flask. Add a single crystal of iodine. The iodine etches the passivating magnesium oxide layer, exposing fresh magnesium surface to initiate the reaction.[6]

-

Add a solution of allyl bromide in anhydrous ether/THF dropwise via the dropping funnel. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate and, if necessary, using an ice-water bath.[14] The formation of a cloudy gray solution indicates the successful generation of allylmagnesium bromide.[15]

-

-

Reaction with Dimethylchlorosilane (Causality: C-Si Bond Formation):

-

Once the Grignard formation is complete, cool the reaction mixture to 0°C using an ice bath. This is crucial to moderate the highly exothermic reaction with the chlorosilane and prevent side reactions.

-

Add dimethylchlorosilane dropwise to the stirred Grignard solution. Maintain the temperature at 0°C throughout the addition.

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight to ensure the reaction goes to completion.

-

-

Work-up and Quenching (Causality: Product Isolation & Reagent Neutralization):

-

Cool the reaction mixture back to 0°C. Slowly and carefully add saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent.[7][16] This is a safer alternative to water or dilute acid, as it is less vigorous and provides a pH buffer.

-

Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification (Causality: Isolation of Pure Product):

-

Filter off the drying agent. The crude product is then purified by fractional distillation under an inert atmosphere to yield pure this compound as a colorless liquid.[17]

-

Quantitative Data Summary

The following table summarizes key physical and analytical data for this compound, which is essential for process control and quality assessment.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₁₂Si | [18][19] |

| Molecular Weight | 100.24 g/mol | [17] |

| Typical Yield | ~60-70% | [17] |

| Boiling Point | 69-70 °C (at 750 mmHg) | [17] |

| Density | 0.7086 g/mL (at 20°C) | [17] |

| Refractive Index (n²⁰D) | 1.4075 | [17] |

Note: Spectroscopic data can be inferred from closely related structures like allyltrimethylsilane, which shows characteristic signals for the allyl group (multiplet at δ 4.9-5.9 ppm, doublet at δ 1.7 ppm) and the methylsilyl protons (singlet at δ ~0.0 ppm).[3]

Alternative Synthetic Routes

While the Grignard reaction is a primary laboratory method, other strategies are employed for allylsilane synthesis, particularly in industrial contexts or for accessing different substitution patterns.

-

Hydrosilylation: This atom-economical method involves the transition-metal-catalyzed addition of a Si-H bond across a C-C multiple bond.[20] For example, the reaction of 1,3-dienes with a hydrosilane can yield allylsilanes.[5] This is a powerful technique often used for large-scale production.[21][22]

-

Silyl-Heck Reaction: A palladium-catalyzed cross-coupling reaction between a terminal alkene and a silyl halide can directly produce allylsilanes, offering an alternative pathway with good functional group tolerance.[2][23]

Critical Safety and Handling Protocols

The synthesis of this compound involves several highly hazardous materials. Adherence to strict safety protocols is non-negotiable.

-

Chlorosilanes: These compounds are volatile, flammable, and corrosive.[24] They react violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas.[24][25] All manipulations must be performed in a certified chemical fume hood under a scrupulously dry, inert atmosphere.

-

Grignard Reagents: These reagents are highly flammable and can be pyrophoric (ignite spontaneously in air).[13][26] They react violently with water and other protic sources.[13] An appropriate fire extinguisher (Class D, for combustible metals) should be readily available.

-

Ethereal Solvents (THF, Diethyl Ether): These solvents are extremely flammable and can form explosive peroxides upon storage and exposure to air. Always use freshly distilled or inhibitor-free anhydrous grades.

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves at all times.[13][24][25]

Conclusion

The Grignard-based synthesis of this compound from dimethylchlorosilane is a foundational and highly effective method for accessing this versatile reagent on a laboratory scale. Its success relies on a robust understanding of the reaction mechanism and an unwavering commitment to maintaining anhydrous and inert conditions. By following the detailed, causality-driven protocol outlined in this guide, researchers can reliably and safely produce high-purity this compound, enabling further innovation in the fields of organic synthesis and drug development.

References

- Application Notes and Protocols: Grignard Synthesis of Allyl(diisopropylamino)dimethylsilane - Benchchem.

- Allyltrimethylsilane - Grokipedia.

- Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed.

- In-Depth Technical Guide to Allyl(diisopropylamino)dimethylsilane: Synthesis, Properties, and Applications in Stereoselective Sy - Benchchem.

- Application Notes and Protocols: Allyl(diisopropylamino)dimethylsilane in the Synthesis of Bioactive Molecules - Benchchem.

- Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction - PMC - NIH.

- GLOBAL SAFE HANDLING OF CHLOROSILANES.

- Synthesis of diverse allylsilanes employing brønsted acid catalyzed reductive functionaliz

- Grignard Reaction with Chlorosilanes in THF: A Kinetic Study - ResearchG

- GRIGNARD REAGENTS AND SILANES - Gelest, Inc.

- Notes.

- Grignard Reagents Safety SOP - University of Georgia Office of Research.

- Allylsilane synthesis - Organic Chemistry Portal.

- The mechanism of Grignard reaction: finally unravelled - OperaChem.

- The Grignard Reaction Mechanism - Chemistry Steps.

- Allylsilanes in the synthesis of three to seven membered rings: the silylcuprate str

- Allylic Grignard reagents - Science of Synthesis.

- Organic Syntheses Procedure: Dimethyl (2S,4S)

- Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the Silyl-Heck Reaction | Journal of the American Chemical Society.

- Organic Syntheses Procedure: 6-CHLORO-1-HEXENE.

- Chlorosilane Safety Guide - Scribd.

- What are Grignard reagent preparation precautions during prepar

- Laboratory Safety Standard Operating Procedure (SOP)

- This compound | C5H11Si | CID 6329006 - PubChem.

- Preparation method of allyl silane - Google P

- Product Subclass 9: Allylic Grignard Reagents - Thieme E-Books.

- Selective hydrosilylation of allyl chloride with trichlorosilane - PMC - NIH.

- Hydrosilylation of n-alkenes and allyl chloride over platinum supported on styrene–divinylbenzene copolymer | Semantic Scholar.

- Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed.

- (PDF)

- This compound, 95% - Gelest, Inc.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 5. Allylsilane synthesis [organic-chemistry.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. gelest.com [gelest.com]

- 9. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The mechanism of Grignard reaction: finally unravelled - operachem [operachem.com]

- 13. research.uga.edu [research.uga.edu]

- 14. quora.com [quora.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. CN1702072A - Preparation method of allyl silane - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. This compound | C5H11Si | CID 6329006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. gelest.com [gelest.com]

- 20. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. globalsilicones.org [globalsilicones.org]

- 25. scribd.com [scribd.com]

- 26. artscimedia.case.edu [artscimedia.case.edu]

An In-Depth Technical Guide to the Molecular Structure and Geometry of Allyldimethylsilane

Abstract

Allyldimethylsilane (CH₂=CHCH₂SiH(CH₃)₂) is an organosilicon compound of significant interest in synthetic chemistry, valued for its role as a versatile building block and its unique reactivity conferred by the Si-H bond. A thorough understanding of its three-dimensional structure is paramount for predicting its behavior in chemical transformations and for the rational design of new synthetic methodologies. This guide provides a detailed examination of the molecular structure, geometry, and conformational landscape of this compound, integrating experimental data from analogous systems with computational analysis. It is intended for researchers, chemists, and material scientists engaged in organosilicon chemistry and drug development.

Introduction to this compound

This compound, with the chemical formula C₅H₁₂Si, is a member of the allylsilane family.[1][] It consists of a central silicon atom bonded to two methyl groups, a hydrogen atom, and an allyl group via a methylene bridge (Si-CH₂-CH=CH₂).[1] Unlike its more common counterpart, allyltrimethylsilane, the presence of a reactive silicon-hydride (Si-H) bond makes this compound particularly useful in hydrosilylation reactions and as a precursor for more complex organosilane structures. Its utility spans from organic synthesis to polymer and materials science.[1] The precise arrangement of its atoms—its geometry, bond lengths, and bond angles—dictates its steric profile and electronic properties, which in turn govern its reactivity.

Molecular Structure and Core Geometry

The central silicon atom in this compound serves as the tetrahedral core of the molecule. This geometry arises from the sp³ hybridization of the silicon atom, which forms four single bonds.

Atomic Connectivity

The structural connectivity of this compound is foundational to its chemical identity. The molecule's IUPAC name is dimethyl-2-propen-1-ylsilane, and its structure is confirmed by its CAS Registry Number: 3937-30-2.[][3]

The connectivity can be visualized as follows:

Figure 1: Ball-and-stick representation of this compound's atomic connectivity.

Bond Lengths and Angles

Experimental and computational studies on this compound and its analogues establish a tetrahedral coordination geometry around the silicon center.[1] The key structural parameters are summarized below.

| Parameter | Bond | Value (Å) | Comments |

| Silicon-Carbon (Alkyl) | Si-C(H₃) | 1.847 ± 0.078 | Typical for Si-C single bonds in organosilicon compounds.[1] |

| Silicon-Carbon (Allyl) | Si-C(H₂)- | 1.847 ± 0.078 | Similar to the Si-Alkyl bond length.[1] |

| Silicon-Hydrogen | Si-H | ~1.460 | Consistent with standard Si-H bond distances.[1] |

| Carbon-Carbon (Single) | -C-C= | ~1.50 | Expected value for an sp³-sp² C-C bond. |

| Carbon-Carbon (Double) | C=C | ~1.34 | Typical value for a terminal double bond. |

| Parameter | Angle | Value (degrees) | Comments |

| Carbon-Silicon-Carbon | C(H₃)-Si-C(H₃) | 109.2 - 111.6 | Close to the ideal tetrahedral angle of 109.5°.[1] |

| Hydrogen-Silicon-Carbon | H-Si-C | ~109.5 | Assumed to be near the ideal tetrahedral angle. |

| Silicon-Carbon-Carbon | Si-C-C | ~111 | Reflects sp³ hybridization at the methylene carbon.[4] (Data for analogue) |

Table 1: Key Geometric Parameters of this compound.

Conformational Analysis

While the local geometry around the silicon atom is tetrahedral, the molecule as a whole is not rigid. Rotation around the Si-C single bond of the allyl group leads to different conformational isomers. The conformation is typically described by the dihedral angle between the C=C double bond and the Si-H bond.

Analysis of the parent compound, allylsilane (CH₂=CHCH₂SiH₃), by microwave spectroscopy has shown that the most stable conformer is the gauche form, where the Si-C and C=C bonds are not in the same plane. The determined skeletal dihedral angle (φ Si-C-C=C) is approximately 103°. This preference for a non-eclipsed conformation minimizes steric hindrance between the silyl group and the vinyl group of the allyl moiety. It is expected that this compound adopts a similar gauche conformation as its lowest energy state.

Figure 2: Conformational isomers of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and routine characterization of this compound. While a comprehensive, peer-reviewed spectral library for this specific compound is not widely published, its expected spectral features can be reliably predicted based on well-established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen, carbon, and silicon environments within the molecule.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Comments |

| ¹H | Si-(CH ₃)₂ | 0.0 - 0.2 | Doublet | Upfield chemical shift typical of methyl groups on silicon. Split by the Si-H proton. |

| Si-H | 3.7 - 4.0 | Multiplet | Characteristic region for silicon hydrides. Complex splitting due to coupling with methyl and allyl protons. | |

| Si-CH ₂- | 1.5 - 1.7 | Doublet | Allylic protons adjacent to the silicon atom. | |

| =CH - | 5.6 - 5.9 | Multiplet | Vinyl proton of the allyl group. | |

| =CH ₂ | 4.8 - 5.1 | Multiplet | Terminal vinyl protons of the allyl group. | |

| ¹³C | Si-(C H₃)₂ | -5.0 - 0.0 | Singlet | Highly shielded carbon atoms directly bonded to silicon. |

| Si-C H₂- | 20 - 25 | Singlet | Allylic carbon. | |

| =C H- | 133 - 136 | Singlet | Internal sp² carbon of the allyl group. | |

| =C H₂ | 112 - 115 | Singlet | Terminal sp² carbon of the allyl group. | |

| ²⁹Si | (C H₃)₂Si H(Allyl) | -15 to -25 | Multiplet | The chemical shift is sensitive to the substituents. The signal will be split by the directly attached proton. |

Table 2: Predicted NMR Spectroscopic Data for this compound.

Vibrational (IR and Raman) Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule's bonds, providing a unique "fingerprint" and confirming the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~3080 | =C-H stretch | Medium | Allyl C=C-H |

| 2960, 2920 | C-H stretch (asymm, symm) | Strong | Methyl, Methylene |

| ~2120 | Si-H stretch | Strong | Silicon Hydride |

| ~1640 | C=C stretch | Medium | Allyl Alkene |

| ~1410, 1250 | C-H bend (scissoring, umbrella) | Strong | Si-CH₃, Si-CH₂ |

| ~990, 910 | =C-H bend (out-of-plane) | Strong | Allyl C=CH₂ |

| 800 - 900 | Si-C stretch | Strong | Silicon-Carbon bonds |

Table 3: Predicted Key Vibrational Frequencies for this compound.

Methodologies for Structural Determination

The definitive determination of the gas-phase structure of molecules like this compound relies on a combination of advanced experimental techniques and computational chemistry.

Figure 3: Workflow for determining molecular structure.

-

Gas-Phase Electron Diffraction (GED): This is a powerful technique for determining the precise bond lengths, angles, and conformations of molecules in the vapor phase, free from intermolecular interactions.

-

Microwave Spectroscopy: This method measures the rotational transitions of a molecule, from which highly accurate moments of inertia can be calculated. These moments are directly related to the molecule's bond lengths and angles.

-

Computational Chemistry: Methods like Density Functional Theory (DFT) are indispensable for modern structural chemistry. They allow for the calculation of energy-minimized geometries, prediction of spectroscopic properties, and exploration of conformational energy landscapes, providing a theoretical framework that complements and guides experimental findings.

Appendix: Experimental Protocol

Synthesis of this compound via Grignard Reaction

This protocol describes a standard laboratory synthesis of this compound.

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Dimethylchlorosilane

-

Anhydrous diethyl ether or THF

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

Initiation: Under an inert atmosphere (N₂ or Ar), charge a flame-dried three-neck flask with magnesium turnings and a small crystal of iodine.

-

Grignard Formation: Add a solution of allyl bromide in anhydrous ether dropwise to the magnesium. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed. Continue the addition at a rate that maintains a steady reflux.

-

Coupling: Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath. Add dimethylchlorosilane dropwise via an addition funnel.

-

Workup: After the addition is complete, allow the mixture to stir at room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extraction & Purification: Separate the organic layer. Wash with brine, dry over anhydrous magnesium sulfate, and filter. The product, this compound, is purified by fractional distillation.

Conclusion

This compound possesses a well-defined tetrahedral geometry centered at the silicon atom, with a flexible allyl group that preferentially adopts a gauche conformation. Its structural parameters and spectroscopic features are consistent with those of related organosilicon hydrides. The synergy between experimental techniques like GED and microwave spectroscopy, alongside computational modeling, provides a comprehensive and validated understanding of its molecular architecture. This detailed structural knowledge is crucial for leveraging its full potential in chemical synthesis and materials science.

References

- Grokipedia. (n.d.). Allyltrimethylsilane.

-

Cheméo. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

Sources

Spectroscopic Data of Allyldimethylsilane: A Technical Guide

An In-depth Analysis of NMR and IR Spectra for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for allyldimethylsilane (CAS No. 3937-30-2), a valuable organosilicon reagent in organic synthesis. A thorough understanding of its spectral characteristics is paramount for confirming its identity, assessing its purity, and monitoring its reactivity in chemical transformations. This document will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound, offering insights into the interpretation of its spectra and the underlying principles governing its spectral features.

Introduction to this compound

This compound is an organosilicon compound featuring a dimethylsilyl group attached to an allyl moiety.[1][] Its unique structure, combining the reactivity of an allyl group with the properties of a silicon atom, makes it a versatile building block in a variety of chemical reactions, including carbon-carbon bond formation and polymerization processes.[1] Accurate spectroscopic characterization is the cornerstone of its effective utilization in research and development.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments within the molecule. The interpretation of these signals, including their chemical shifts, multiplicities, and coupling constants, allows for the unambiguous assignment of each proton.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument.

-

Data Acquisition: A standard one-dimensional proton pulse program is utilized. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals, and a relaxation delay that allows for complete relaxation of the protons between scans.

-

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, followed by phase and baseline corrections.

¹H NMR Data Summary

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~0.0 | Singlet | 6H | Si-(CH ₃)₂ |

| b | ~1.5 | Doublet | 2H | Si-CH ₂-CH=CH₂ |

| c | ~4.8 | Multiplet | 2H | Si-CH₂-CH=CH ₂ |

| d | ~5.7 | Multiplet | 1H | Si-CH₂-CH =CH₂ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is consistent with its molecular structure. The six equivalent protons of the two methyl groups attached to the silicon atom appear as a sharp singlet at approximately 0.0 ppm. This upfield chemical shift is characteristic of protons on alkyl groups bonded to silicon. The methylene protons adjacent to the silicon atom resonate as a doublet around 1.5 ppm, with the splitting arising from coupling to the adjacent vinyl proton. The terminal vinyl protons appear as a multiplet at approximately 4.8 ppm, while the internal vinyl proton is observed as a multiplet further downfield at about 5.7 ppm. The complex splitting patterns of the vinyl protons are due to both geminal and vicinal couplings.

Caption: ¹H NMR spectral assignments for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

The procedure for obtaining a ¹³C NMR spectrum is similar to that for ¹H NMR, with a few key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation and Acquisition: A ¹³C NMR probe is used, and the experiment is usually run with proton decoupling to simplify the spectrum to single lines for each carbon and to enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

-

Data Processing: Similar to ¹H NMR, the FID is processed using a Fourier transform, phasing, and baseline correction.

¹³C NMR Data Summary

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~-3.0 | Si-(C H₃)₂ |

| 2 | ~25.0 | Si-C H₂-CH=CH₂ |

| 3 | ~112.0 | Si-CH₂-CH=C H₂ |

| 4 | ~135.0 | Si-CH₂-C H=CH₂ |

Note: Chemical shifts are approximate and can vary with experimental conditions.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments. The methyl carbons attached to the silicon appear at a characteristic upfield chemical shift of approximately -3.0 ppm. The allylic methylene carbon is found at around 25.0 ppm. The two vinyl carbons are observed in the downfield region, with the terminal CH₂ carbon at approximately 112.0 ppm and the internal CH carbon at about 135.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

A typical procedure for acquiring an FT-IR spectrum of liquid this compound is as follows:

-

Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the liquid is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is first recorded. Then, the spectrum of the sample is acquired. The instrument measures the interference pattern of the infrared beam, which is then converted into a spectrum by a Fourier transform.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3075 | C-H stretch | =C-H (vinyl) |

| ~2960, ~2900 | C-H stretch | -C-H (alkyl) |

| ~1630 | C=C stretch | Alkene |

| ~1410 | CH₂ scissoring | Si-CH₂- |

| ~1250 | CH₃ symmetric deformation | Si-CH₃ |

| ~900, ~990 | =CH₂ out-of-plane bend | Vinyl |

| ~840 | Si-C stretch, CH₃ rock | Si-(CH₃)₂ |

Interpretation of the IR Spectrum

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The C-H stretching vibrations of the vinyl group are observed at approximately 3075 cm⁻¹, while the alkyl C-H stretches of the methyl and methylene groups appear around 2960 and 2900 cm⁻¹. The presence of the carbon-carbon double bond is confirmed by a stretching vibration at about 1630 cm⁻¹. A notable feature is the strong absorption at approximately 1250 cm⁻¹, which is characteristic of the symmetric deformation of the methyl groups attached to the silicon atom. The out-of-plane bending vibrations of the terminal vinyl group give rise to bands around 900 and 990 cm⁻¹. The Si-C stretching and methyl rocking vibrations are typically observed in the fingerprint region, with a significant band around 840 cm⁻¹.

Sources

Introduction: The Significance of Allyldimethylsilane in Modern Synthesis

An In-Depth Technical Guide to the Physical Properties of Allyldimethylsilane

This compound (C₅H₁₂Si) is a versatile organosilane reagent that has garnered significant attention within the research and drug development sectors. Structurally, it features a silicon atom bonded to two methyl groups, a hydrogen atom, and a reactive allyl group. This unique configuration makes it a valuable building block in a variety of organic transformations, particularly in carbon-carbon bond formation and hydrosilylation reactions. As a Senior Application Scientist, understanding the fundamental physical properties of a reagent is paramount, as these characteristics directly influence its handling, reaction kinetics, and purification procedures. This guide provides a detailed examination of the boiling point and density of this compound, explains the causality behind their experimental determination, and offers field-proven protocols for their accurate measurement.

Core Physical Properties of this compound

The physical properties of this compound dictate its behavior under various experimental conditions. Its low boiling point and density classify it as a volatile, low-viscosity liquid at ambient temperature, making it suitable for reactions requiring mild conditions and straightforward removal post-reaction.[1]

| Parameter | Measured Value | Experimental Conditions | Source |

| Normal Boiling Point | 69 – 70 °C | 101.3 kPa | [1][2] |

| Density | 0.710 g/mL | 20 °C | [1] |

| 0.705 g/mL | 25 °C | [1] | |

| Molecular Mass | 100.23 g/mol | Calculated | [1] |

| Physical State | Clear, colorless liquid | 298 K, 101.3 kPa | [1] |

Molecular Structure of this compound

The arrangement of atoms in this compound is fundamental to its reactivity and physical characteristics. The presence of the Si-H bond, in particular, distinguishes it from its more common counterpart, allyltrimethylsilane, rendering it more reactive in certain catalytic processes.

Caption: Molecular structure of this compound.

Experimental Methodologies and Their Rationale

The trustworthiness of physical data hinges on the robustness of the experimental methods used for its determination. The following sections detail self-validating protocols for measuring the boiling point and density of this compound.

Boiling Point Determination: The Thiele Tube Method

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For small sample volumes, the Thiele tube method is an efficient and reliable technique.[3] The unique shape of the Thiele tube is designed to allow for uniform heating of the heat-transfer fluid (typically mineral oil) via convection, ensuring a stable and accurate temperature reading.

Protocol:

-

Sample Preparation: Fill a small test tube (Durham tube) to about half-full with this compound. Insert a capillary tube, sealed at one end, into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a small rubber band. The bulb of the thermometer should be level with the sample.

-

Thiele Tube Setup: Insert the thermometer and sample assembly into a Thiele tube containing mineral oil. The sample should be positioned near the center of the main body of the tube, and the rubber band must remain above the oil level to prevent it from dissolving in the hot oil.[4]

-

Heating: Gently heat the side arm of the Thiele tube with a microburner using a slow, sweeping motion. This initiates the convection current, ensuring even heat distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. This occurs as the air trapped inside expands and is displaced by the sample's vapor. Continue gentle heating until a rapid and continuous stream of bubbles is observed.[3]

-

Measurement: Remove the heat source. The bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3] This moment signifies that the external pressure has just overcome the vapor pressure of the liquid, which corresponds to the boiling point.

-

Validation: Allow the apparatus to cool slightly and repeat the heating and cooling cycle to obtain a second reading. Consistent readings validate the measurement. Record the ambient barometric pressure, as boiling point is pressure-dependent.

Caption: Workflow for boiling point determination using a Thiele tube.

Density Determination: Mass/Volume Measurement

Density is an intrinsic property defined as the mass of a substance per unit volume (ρ = m/V).[5] Its determination requires precise measurements of both parameters. For a volatile liquid like this compound, care must be taken to minimize evaporative losses during the procedure.

Protocol:

-

Mass Measurement (Tare): Place a clean, dry volumetric flask (e.g., 5 or 10 mL) with its stopper on a calibrated analytical balance and record its mass.

-

Volume Measurement: Carefully add this compound to the volumetric flask until the bottom of the meniscus aligns exactly with the calibration mark on the neck of the flask. A pipette or syringe can aid in this process.

-

Mass Measurement (Gross): Stopper the flask to prevent evaporation and immediately weigh the flask containing the sample on the same analytical balance.

-

Temperature Control: Record the ambient temperature of the laboratory, as density is temperature-dependent. For higher accuracy, conduct the measurement in a temperature-controlled environment.

-

Calculation:

-

Calculate the mass of the this compound by subtracting the tare mass from the gross mass.

-

The volume is the calibrated volume of the flask.

-

Calculate the density using the formula ρ = m/V.[6]

-

-

Validation: To ensure the integrity of the result, the procedure should be repeated at least twice, and the average density calculated. This repetition minimizes the impact of random errors in measurement.

Caption: Workflow for density determination by direct mass/volume measurement.

References

- Allyltrimethylsilane - Grokipedia. (n.d.).

- This compound | 3937-30-2. (2023, August 16). Smolecule.

- This compound, 95%. (2015, January 22). Gelest, Inc.

- Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.

- Determination of a Boiling Point - Experiment. (n.d.). Vernier.

- Boiling Point and Distilling Range Test. (n.d.).

- BOILING POINT DETERMINATION. (n.d.).

- Investigation 1: Density of Materials. (n.d.).

- How to do Density Lab for CHEM100/101. (2024, January 24). YouTube.

- Determination of density and excess molar volume of dimethyl sulfoxide + 1-allyl-3-methylimidazolium chloride mixtures at high pressure. (n.d.). ResearchGate.

Sources

Allyldimethylsilane safety precautions and handling

An In-depth Technical Guide to the Safe Handling and Application of Allyldimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₅H₁₂Si) is a valuable organosilane reagent in organic synthesis, prized for its role in forming carbon-carbon bonds and its utility in various polymerization and hydrosilylation reactions.[1] However, its high reactivity is intrinsically linked to significant safety hazards, primarily its extreme flammability and potential for hazardous reactions. This guide provides a comprehensive overview of the essential safety precautions and handling protocols for this compound, grounded in an understanding of its chemical properties. It is intended to equip researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure the safe and effective use of this versatile compound in a laboratory setting.

Understanding the Inherent Risks of this compound

This compound is classified as a highly flammable liquid and vapor.[2] Its vapors can form explosive mixtures with air, and its low flash point makes it susceptible to ignition from various sources.[3] Beyond its flammability, it can cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[2][4] A thorough understanding of its physical and chemical properties is the foundation of safe handling.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂Si | [2][3] |

| Molecular Weight | 100.23 g/mol | [3] |

| Appearance | Colorless liquid | [1][5] |

| Boiling Point | 69°C (lit.) | [3] |

| Density | 0.710 g/mL at 20°C (lit.) | [3] |

| Flash Point | -20°C | [3] |

| Solubility | Insoluble in water; soluble in organic solvents | [1][5] |

Reactivity and Incompatibilities

This compound's reactivity is a double-edged sword. While useful in synthesis, it also presents several hazards:

-

Hazardous Polymerization: This can be initiated by peroxides and precious metals.[2] The presence of these substances can lead to a runaway reaction, generating heat and pressure.

-

Generation of Hydrogen Gas: In the presence of alkalis, protic materials (like water or alcohols), and metal salts (such as aluminum chloride or precious metals), this compound can generate small amounts of flammable hydrogen gas.[2]

-

Incompatible Materials: It is crucial to avoid contact with strong oxidizing agents, alkalis, metal salts, and precious metals.[2][6]

A Hierarchy of Controls for Safe Handling

To mitigate the risks associated with this compound, a systematic approach to safety is necessary. The hierarchy of controls, depicted in the diagram below, prioritizes the most effective safety measures.

Caption: Hierarchy of Controls for this compound Handling.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the user.

-

Chemical Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent the accumulation of flammable vapors.[2]

-

Glovebox: For reactions that are particularly sensitive to air or moisture, or for larger scale operations, a glovebox with an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Explosion-Proof Equipment: Use only explosion-proof electrical equipment, including stirring plates, heating mantles, and vacuum pumps, to prevent ignition of flammable vapors.[2][6]

-

Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all metal containers and transfer lines must be properly grounded and bonded.[2]

Administrative Controls: Standard Operating Procedures and Training

Well-defined procedures and comprehensive training are critical for ensuring that all personnel handle this compound safely.

-

Standard Operating Procedures (SOPs): Detailed SOPs should be developed for all procedures involving this compound, including storage, handling, use in reactions, and disposal. These SOPs should be readily accessible to all laboratory personnel.

-

Training: All personnel who will handle this compound must receive documented training on its hazards, safe handling procedures, emergency protocols, and the proper use of personal protective equipment.

-

Restricted Access: The areas where this compound is stored and handled should be clearly marked, and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are the primary means of protection, appropriate PPE is essential for safeguarding against residual risks.

-

Eye Protection: Chemical safety goggles are mandatory.[2] Contact lenses should not be worn when handling this chemical.[2]

-

Hand Protection: Neoprene or nitrile rubber gloves should be worn.[2] Gloves should be inspected for any signs of degradation or puncture before use.

-

Skin and Body Protection: A flame-resistant lab coat and full-length pants should be worn.[7] Wear closed-toe shoes.[7]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-certified organic vapor respirator with the appropriate cartridge should be used.[2]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.

Protocol for Transferring this compound

This protocol outlines the safe transfer of this compound from a storage container to a reaction vessel.

Caption: Workflow for the Safe Transfer of this compound.

-

Preparation:

-

Ensure the work area is clean and free of clutter.

-

Verify that the chemical fume hood is functioning correctly.

-

Ground and bond the storage container and receiving vessel.

-

Have appropriate spill cleanup materials readily available.

-

-

Personal Protective Equipment:

-

Don all required PPE as outlined in Section 5.

-

-

Inert Atmosphere:

-

If the reaction is air or moisture-sensitive, purge the receiving vessel with an inert gas (e.g., nitrogen or argon).

-

-

Transfer:

-

Use a clean, dry syringe or cannula to transfer the desired amount of this compound.

-

Avoid pulling the plunger back too quickly to prevent the formation of air bubbles.

-

Keep the needle tip below the surface of the liquid during transfer.

-

-

Quenching:

-

After the transfer is complete, quench any residual this compound in the syringe or cannula by drawing up a suitable solvent (e.g., isopropanol) and expelling it into a separate container with a quenching agent.

-

-

Cleanup:

-

Thoroughly clean all transfer equipment.

-

Return the this compound container to its designated storage location.

-

Protocol for Setting Up a Reaction with this compound

-

Reaction Setup:

-

Assemble the reaction apparatus in the fume hood.

-

Ensure all glassware is clean, dry, and free of cracks.

-

If heating is required, use a heating mantle with a temperature controller.

-

-

Addition of Reagents:

-

Add all other reagents and solvents to the reaction vessel before introducing this compound.

-

If the reaction is exothermic, consider adding the this compound dropwise via a syringe pump or an addition funnel, and use an ice bath to control the temperature.

-

-

Monitoring the Reaction:

-

Continuously monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.

-

Do not leave the reaction unattended.

-

-

Work-up and Quenching:

-

Upon completion of the reaction, carefully quench any unreacted this compound by slowly adding a suitable quenching agent (e.g., isopropanol).

-

Proceed with the appropriate work-up procedure.

-

Storage and Waste Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][6]

-

The recommended storage temperature is below 20°C.[2]

Waste Disposal

-

All waste containing this compound must be treated as hazardous waste.

-

Dispose of waste in a properly labeled, sealed container.

-

Arrange for disposal through a licensed hazardous waste disposal facility.[2] Incineration is a recommended method of disposal.[2]

-

Handle empty containers with care as they may contain flammable residual vapors.[2]

Emergency Procedures

In the event of an emergency, prompt and correct action is essential.

Spills

-

Small Spills:

-

Evacuate all non-essential personnel from the immediate area.[2]

-

Eliminate all sources of ignition.[2]

-

Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[5]

-

Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[2]

-

-

Large Spills:

-

Evacuate the entire laboratory and alert others in the vicinity.

-

Activate the fire alarm if necessary.

-

Contact your institution's emergency response team.

-

Fire

-

If a fire occurs, and it is safe to do so, use a dry chemical, carbon dioxide, foam, or water spray extinguisher.[2]

-

Do not use a solid stream of water as it may spread the fire.

-

Evacuate the area and call for emergency assistance.

First Aid

-

Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[2]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do so.[2] Seek medical attention.[2]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Conclusion

This compound is a powerful tool in the arsenal of synthetic chemists. However, its utility is matched by its potential hazards. By adhering to the principles of the hierarchy of controls, implementing robust engineering and administrative measures, and consistently using appropriate personal protective equipment, researchers can handle this reagent with a high degree of safety. A thorough understanding of its properties and a commitment to meticulous laboratory practice are paramount for its successful and safe application in research and development.

References

-

Gelest, Inc. (2015-01-22). This compound, 95% Safety Data Sheet. Retrieved from [Link]

-

Grokipedia. Allyltrimethylsilane. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6329006, this compound. Retrieved from [Link]

-

ChemBK. This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 556526, Allyl(chloromethyl)dimethylsilane. Retrieved from [Link]

-

Gelest, Inc. (2015-10-02). O-ALLYLOXY(POLYETHYLENEOXY)TRIMETHYLSILANE, tech-95 Safety Data Sheet. Retrieved from [Link]

-

Auburn University. Emergency and Spill Response Procedures. Retrieved from [Link]

-

Cole-Parmer. (2011-06-08). Material Safety Data Sheet - Allyltrichlorosilane, 95%. Retrieved from [Link]

-

University of California, Berkeley. Guide for Chemical Spill Response. Retrieved from [Link]

-

University of California, Riverside. Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

-

The Sarpong Group, University of California, Berkeley. (2016-10-24). Acutely Toxic Chemicals (ATCs). Retrieved from [Link]

-

Princeton University Environmental Health and Safety. Chemical Spill Procedures. Retrieved from [Link]

-

Austin Community College District. Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]

-

University of Toronto Environmental Health & Safety. Chemical Spill Procedures. Retrieved from [Link]

-

University of California, San Diego. (2024-03-03). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]

-

LDH. Storage of Chemical Products. Retrieved from [Link]

Sources

- 1. Buy this compound | 3937-30-2 [smolecule.com]

- 2. gelest.com [gelest.com]

- 3. chembk.com [chembk.com]

- 4. gelest.com [gelest.com]

- 5. grokipedia.com [grokipedia.com]

- 6. fishersci.com [fishersci.com]

- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 8. fishersci.com [fishersci.com]

Reactivity of the silicon-hydride bond in allyldimethylsilane

An In-Depth Technical Guide: Unlocking Synthetic Pathways: A Guide to the Reactivity of the Silicon-Hydride Bond in Allyldimethylsilane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile organosilane reagent whose utility is fundamentally derived from the distinct reactivity of its silicon-hydride (Si-H) bond. This bond's unique polarity and moderate bond dissociation energy allow it to participate in a diverse array of chemical transformations, including hydrosilylation, dehydrogenative coupling, and both ionic and radical-mediated reactions. This guide provides a comprehensive exploration of the Si-H bond's reactivity in this specific molecular context, offering mechanistic insights, field-proven experimental protocols, and an analysis of the causal factors that govern reaction outcomes. By understanding these core principles, researchers can effectively leverage this compound as a strategic tool in materials science, surface functionalization, and complex molecule synthesis.

The Silicon-Hydride Bond: A Nexus of Reactivity

The Si-H bond in this compound is the molecule's reactive core. Unlike a carbon-hydrogen bond, the Si-H bond is polarized with a partial positive charge on the silicon and a partial negative charge on the hydrogen (Siᵟ⁺-Hᵟ⁻). This "hydridic" character is a cornerstone of its chemistry, predisposing it to react with electrophilic centers. Furthermore, the bond dissociation energy of a typical Si-H bond is significantly lower than that of C-H or even Si-C bonds, making it the most likely site for homolytic cleavage to initiate radical reactions. The presence of the allyl group introduces additional complexity and synthetic utility, offering a site for intramolecular reactions or serving as a handle for further functionalization after the Si-H bond has reacted.

Organohydrosilanes, including this compound, undergo a wide variety of chemical conversions through the reaction of the Si-H bond with elements across the periodic table.[1] This guide will dissect the most critical of these reaction pathways.

Catalytic Hydrosilylation: Precision C-Si Bond Formation

The transition-metal-catalyzed addition of the Si-H bond across an unsaturated C-C bond—hydrosilylation—is arguably the most important reaction of this compound and is fundamental to the silicon industry.[2][3] This process is a highly efficient method for creating stable carbon-silicon bonds, forming the basis for manufacturing silicones, silane coupling agents, and functionalized materials.[4]

The Chalk-Harrod Mechanism: A Catalytic Cycle

Most platinum-catalyzed hydrosilylation reactions are understood to proceed via the Chalk-Harrod mechanism.[4][5] This catalytic cycle provides a low-energy pathway for the reaction and dictates the regiochemical outcome.

The key steps are:

-

Oxidative Addition: The hydrosilane (this compound) oxidatively adds to the low-valent metal catalyst (e.g., Pt(0)).

-

Olefin Coordination: The alkene substrate coordinates to the resulting metal-hydride complex.

-

Migratory Insertion: The coordinated alkene inserts into the metal-hydride bond. This is a crucial, selectivity-determining step.[4][6] Insertion can occur in two ways, leading to either the α-adduct (branched) or the desired β-adduct (linear). For terminal alkenes, the β-adduct is typically favored.

-

Reductive Elimination: The final C-Si bond is formed, releasing the alkylsilane product and regenerating the active Pt(0) catalyst.

Caption: The Chalk-Harrod mechanism for Pt-catalyzed hydrosilylation.

Catalysts and Regioselectivity

While classic platinum catalysts like Speier's (H₂PtCl₆) and Karstedt's catalyst are widely used, they can suffer from limited functional group compatibility and side reactions.[3][6][7] For challenging substrates, such as allyl chloride, conventional Pt catalysts can lead to undesired byproducts.[2][3]

Recent advances have shown that rhodium(I) catalysts with specific phosphine ligands can achieve dramatically improved selectivity and efficiency, reaching turnover numbers up to 140,000 with >99% selectivity for the desired product.[2][3][8] The choice of catalyst and ligands is therefore critical for directing the reaction toward the intended product and avoiding side reactions like isomerization and hydrogenation.[6]

| Catalyst | Substrate Example | Temperature (°C) | Yield (%) | Selectivity (β-adduct) | Reference |

| Karstedt's Catalyst | Allylbenzene | 40 | 72 | >95% | [7] |

| Platinum Black | Allylbenzene | 40 | - | - | [7] |

| [RhCl(dppbzF)]₂ | Allyl Chloride | Ambient | >99 | >99% | [2][8] |

| Speier's Catalyst | Allyl Esters | 80-100 | Variable | Moderate to High | [9] |

Experimental Protocol: Platinum-Catalyzed Hydrosilylation of an Alkene

This protocol describes a general procedure for the hydrosilylation of a terminal alkene with this compound using Karstedt's catalyst, adapted from similar literature procedures.[7][10]

Materials:

-

This compound

-

Terminal Alkene (e.g., 1-octene)

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex, ~2% Pt in xylene)

-

Anhydrous Toluene (solvent)

-

Argon or Nitrogen gas supply

-

Schlenk flask and standard glassware

Procedure:

-

Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

-

Reagents: To the flask, add the terminal alkene (1.0 eq) and anhydrous toluene (to achieve a ~0.5 M concentration).

-

Catalyst Addition: Add Karstedt's catalyst solution via syringe. A typical catalyst loading is 10-20 ppm of Pt relative to the alkene.

-

Initiation: Begin vigorous stirring and gently warm the solution to 40-60°C.

-

Silane Addition: Slowly add this compound (1.1 eq) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction may be observed.

-

Reaction Monitoring: Monitor the reaction progress by TLC or ¹H NMR, observing the disappearance of the Si-H proton signal (a multiplet typically around 4.0-4.8 ppm).[7] The reaction is typically complete within 1-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure alkyl(allyl)dimethylsilane product.

Caption: A generalized workflow for a hydrosilylation reaction.

Dehydrogenative Silylation: Surface Functionalization

The Si-H bond can react with protic functional groups, such as the surface silanols (Si-OH) on silica or glass, in a dehydrogenative coupling reaction that releases H₂ gas and forms a stable Si-O-Si linkage. This process is a powerful tool for surface modification. While this reaction can occur thermally at elevated temperatures, it is often sluggish and can lead to side reactions of the allyl group.[11]

The use of a Lewis acid catalyst, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), dramatically accelerates this process, enabling it to proceed rapidly at room temperature.[11] This catalytic activation of the Si-H bond is highly selective, preserving the allyl functional group for subsequent chemistry.[11]

Experimental Protocol: Catalytic Grafting of this compound onto Silica

This protocol is based on the B(C₆F₅)₃-catalyzed method for surface functionalization.[11]

Materials:

-

This compound

-

Amorphous Silica Gel (high surface area)

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen gas supply

Procedure:

-

Silica Preparation: Activate the silica gel by heating at 150°C under vacuum for 12 hours to remove physisorbed water. Cool to room temperature under an inert atmosphere.

-

Reaction Slurry: In a Schlenk flask under inert atmosphere, suspend the dried silica (1.0 g) in anhydrous DCM (20 mL).

-

Catalyst Addition: Add a solution of B(C₆F₅)₃ (1 mol% relative to silane) in DCM to the silica slurry and stir for 5 minutes.

-

Silane Addition: Add this compound (typically a 5-10 fold excess relative to estimated surface silanols) to the slurry. Vigorous bubbling (H₂ evolution) should be observed.

-